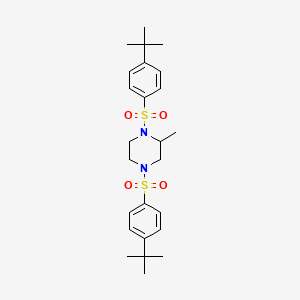
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate: is a complex organic compound that features a unique combination of pyrimidine, pyran, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include sulfur-containing compounds, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and thiophene moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyran ring, potentially converting the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Biology: In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the compound.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as conductive polymers or specialty coatings.
Mécanisme D'action
The mechanism by which 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique structural motifs of the compound. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
- [4-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-2-oxopyran-3-yl] thiophene-2-carboxylate
- [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate
Uniqueness: The uniqueness of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate lies in its combination of pyrimidine, pyran, and thiophene rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-10-6-11(2)19-17(18-10)25-9-12-7-13(20)14(8-22-12)23-16(21)15-4-3-5-24-15/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGOBENSFXHHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide](/img/structure/B2402313.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)


![1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2402321.png)


![(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2402326.png)
![Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2402328.png)

![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2402330.png)
![6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate](/img/structure/B2402331.png)


